1-(2-azidoethyl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

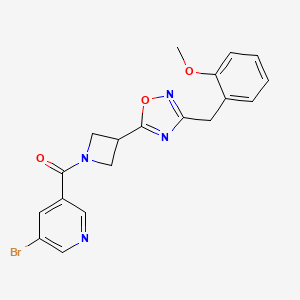

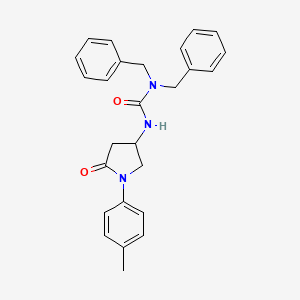

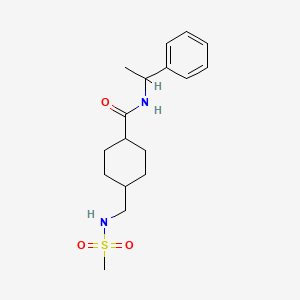

The synthesis of 1-(2-azidoethyl)-1H-1,3-benzodiazole involves the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer . The azidoethyl transfer reagents were prepared according to modified literature and reacted with several unsubstituted azoles to yield the corresponding azidoethyl derivatives .Molecular Structure Analysis

The detailed structural investigations using various liquid and solid-state nuclear magnetic resonance (NMR) spectroscopy methods, X-ray photoelectron spectroscopy (XPS) and mass spectrometry (ESI/MALD) prove that the obtained polymeric material consists mainly of repeating monomers linked by C–C bonds of aromatic units bearing open-azidoethyl chains .Chemical Reactions Analysis

The chemical reactions of this compound involve the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, using sodium periodate . This gives rise to particles with a diameter of up to one micrometer . The obtained particles are stable in water but, in contrast to other polycatcechol-based polymers, are soluble in organic solvents .Scientific Research Applications

1. Importance in Medicinal Chemistry

Benzimidazoles, including 1-(2-azidoethyl)-1H-1,3-benzodiazole, are significant in medicinal chemistry due to their diverse biological activities and clinical applications. They are highly effective in inhibiting various biological processes and are favorably selective. This class of compounds is also a constituent of vitamin B12 and is used in a range of pharmaceutical products, particularly as anthelmintics (Tewari, 2013).

2. Antioxidant and Antimicrobial Properties

Benzimidazole derivatives, including this compound, exhibit antioxidant and antimicrobial activities. Research has demonstrated their effectiveness against various bacterial and yeast strains, highlighting their potential in combating microbial infections (Sameut et al., 2020).

3. Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of benzimidazole derivatives are notable. They are effective against gram-positive and gram-negative bacteria, as well as fungal strains, making them valuable in developing new antimicrobial agents (Gholse, 2013).

4. Synthesis and Characterization for Antibacterial Applications

The synthesis and characterization of benzimidazole derivatives, including their azidoethyl variants, have been explored for antibacterial applications. These compounds have shown promising results in combating various bacterial strains, underscoring their potential in pharmaceutical research (Rezki, 2016).

5. Corrosion Inhibition

This compound derivatives are studied for their properties as corrosion inhibitors. Their molecular structure influences their effectiveness in protecting metals from corrosion, particularly in acidic environments (Popova et al., 2007).

6. Potential in High-Energy Materials

Derivatives of 1H-benzotriazole, which include azidoethyl benzodiazoles, have been synthesized for applications in high-energy materials. These compounds have significant detonation velocity and pressure, making them potential candidates for use in energetic materials (Srinivas et al., 2012).

Future Directions

Properties

IUPAC Name |

1-(2-azidoethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-13-12-5-6-14-7-11-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSIBYYPPIMQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2771532.png)

![ethyl 5-methyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2771536.png)

![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)